

"crystal structure of 4-Anilino-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Anilino-4-oxobutanoic acid

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An In-Depth Technical Guide to the Crystal Structure of **4-Anilino-4-oxobutanoic Acid**

Authored by a Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of the molecular architecture of a compound is paramount. The solid-state structure, governed by the intricacies of its crystal lattice, dictates a multitude of physicochemical properties crucial for its application, from solubility and stability to bioavailability. This guide provides a comprehensive technical overview of the crystal structure of **4-Anilino-4-oxobutanoic acid**, a molecule of significant interest due to its role as a primary metabolite of the histone deacetylase inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid). Our exploration will be grounded in experimental data, offering insights into its synthesis, crystallization, and the nuanced details of its three-dimensional arrangement.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of **4-Anilino-4-oxobutanoic acid**, also known as Succinanic acid or N-Phenylsuccinamic acid, is a well-established process. The most common and efficient method involves the reaction of succinic anhydride with aniline.

Experimental Protocol: Synthesis

A robust and reproducible protocol for the synthesis of **4-Anilino-4-oxobutanoic acid** is as follows:

- **Dissolution of Reactants:** In a round-bottom flask, dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.
- **Addition of Aniline:** While heating the solution, add a mixture of 9 ml of aniline in 50 ml of benzene. The reaction is typically rapid, with the product precipitating as a white solid.^[1]
- **Reaction Completion and Cooling:** Stir the resulting mixture for approximately one hour at room temperature to ensure the completion of the reaction. Subsequently, cool the mixture.
- **Purification - Acid Wash:** To remove any unreacted aniline, treat the mixture with dilute hydrochloric acid.
- **Purification - Water Wash:** Filter the resulting solid N-phenylsuccinamic acid under suction and wash it thoroughly with water to eliminate any remaining succinic anhydride and succinic acid.^[2]
- **Isolation:** Collect the crystals by filtration, wash with a small amount of benzene, and allow them to dry. The crude product can be further purified by recrystallization.

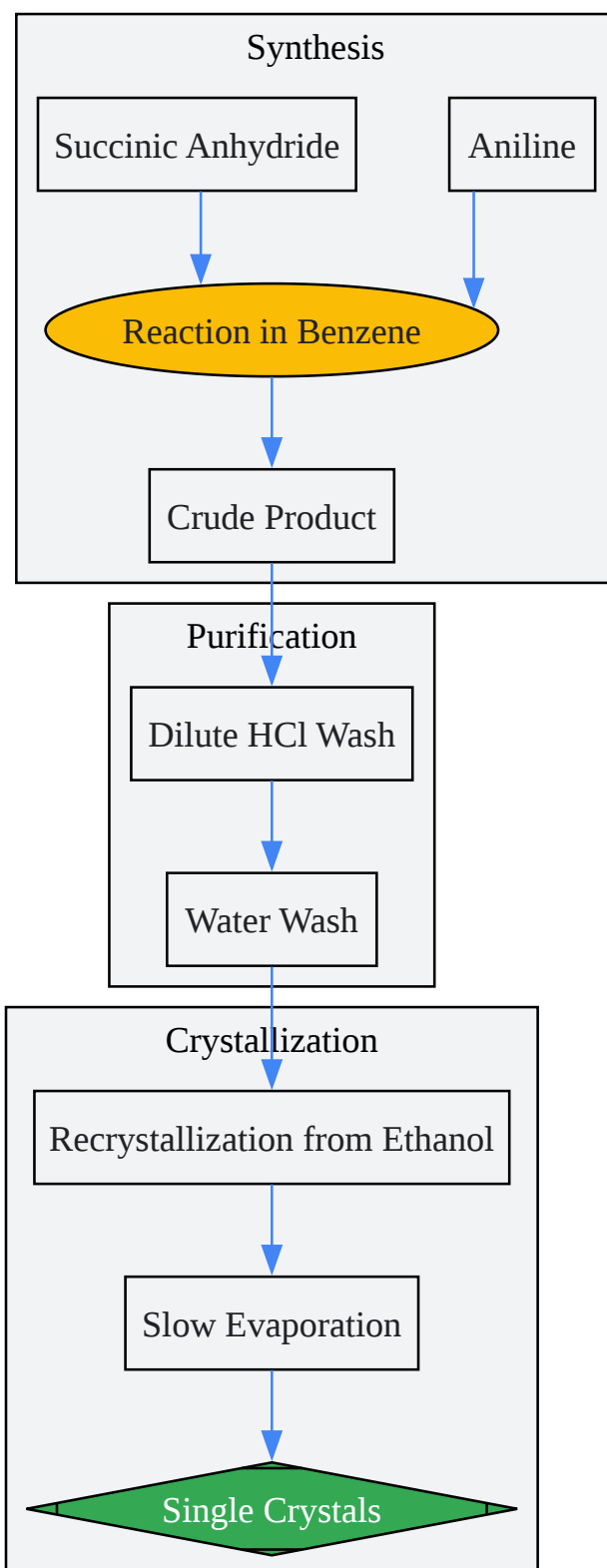
Experimental Protocol: Crystallization for X-ray Diffraction

To obtain single crystals of high quality suitable for X-ray diffraction analysis, a slow evaporation method is employed:

- **Recrystallization:** The synthesized and purified **4-Anilino-4-oxobutanoic acid** is recrystallized from ethanol to achieve a constant melting point, a key indicator of purity.
- **Slow Evaporation:** A saturated solution of the purified compound in ethanol is prepared.
- **Crystal Growth:** The solution is allowed to evaporate slowly at room temperature. Over time, prism-like colorless single crystals will form.^[2]

The rationale behind this two-step process is to first synthesize the compound in high yield and then to carefully control the crystallization conditions to obtain well-ordered single crystals, which are essential for accurate X-ray diffraction studies.

Synthesis and Crystallization Workflow



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Caption: Workflow for the synthesis and crystallization of **4-Anilino-4-oxobutanoic acid**.

The Crystal Structure of 4-Anilino-4-oxobutanoic Acid

The determination of the crystal structure of **4-Anilino-4-oxobutanoic acid** through single-crystal X-ray diffraction provides invaluable insights into its molecular conformation and intermolecular interactions in the solid state.

Crystallographic Data

The crystallographic parameters for **4-Anilino-4-oxobutanoic acid** are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₀ H ₁₁ NO ₃
Molecular Weight	193.20 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	4.986 (1) Å
b	25.108 (4) Å
c	7.895 (2) Å
β	103.18 (2)°
Volume	962.3 (3) Å ³
Z	4
Radiation	Mo Kα
Temperature	293 K

Data sourced from Gowda et al. (2011).[\[2\]](#)

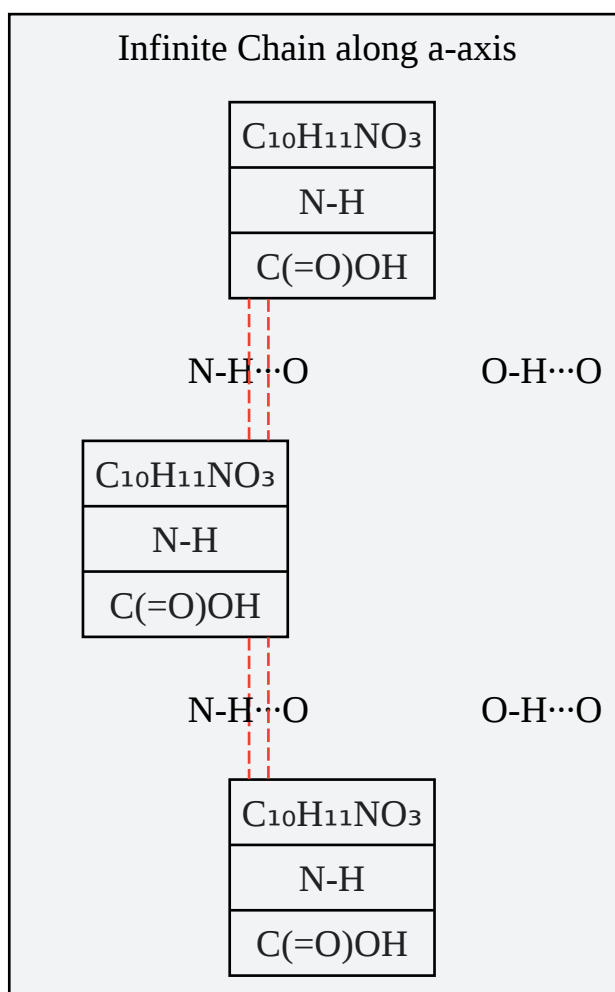
Molecular Conformation

In the crystalline state, the molecule adopts a specific conformation. The N-H and C=O bonds within the amide group are in an anti conformation relative to each other.^[2] Furthermore, the amide oxygen atom and the carbonyl oxygen atom of the carboxylic acid group are also in an anti conformation with respect to the adjacent methylene (-CH₂) groups.^[2] In contrast, the C=O and O-H bonds of the carboxylic acid functional group are in a syn position to each other.^[2]

Intermolecular Interactions and Crystal Packing

The crystal packing of **4-Anilino-4-oxobutanoic acid** is dominated by a network of intermolecular hydrogen bonds. Specifically, N-H...O and O-H...O hydrogen bonds link the molecules together, forming infinite chains that extend along the a-axis of the crystal lattice.^[2] This hydrogen bonding motif is a key factor in the stability of the crystal structure.

Visualization of the Hydrogen Bonding Network



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Caption: Hydrogen bonding interactions forming infinite chains in the crystal lattice.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Anilino-4-oxobutanoic acid** is presented below.

Property	Value
IUPAC Name	4-Anilino-4-oxobutanoic acid
Synonyms	Succinanilic acid, N-Phenylsuccinamic acid
CAS Number	102-14-7
Molecular Formula	C ₁₀ H ₁₁ NO ₃
Molecular Weight	193.20 g/mol
Appearance	White crystalline solid
Melting Point	150°C
pKa	4.69 at 25°C
Solubility	Soluble in alcohol, ether, and hot water. Decomposes slightly in boiling water.

Significance in Drug Development

The primary significance of **4-Anilino-4-oxobutanoic acid** in the field of drug development stems from its identity as a metabolite of Vorinostat. Understanding the structure and properties of this metabolite is crucial for several reasons:

- **Pharmacokinetics:** The metabolic pathway of a drug influences its absorption, distribution, metabolism, and excretion (ADME) profile. Characterizing the metabolites is essential for a complete pharmacokinetic understanding.

- **Toxicity and Efficacy:** Metabolites can have their own biological activity, which may contribute to the therapeutic effect or potential toxicity of the parent drug.
- **Drug Design:** Knowledge of the metabolic fate of a drug can inform the design of new analogues with improved pharmacokinetic properties or reduced metabolic liabilities.

Conclusion

The crystal structure of **4-Anilino-4-oxobutanoic acid** reveals a well-defined molecular conformation and a robust hydrogen-bonding network that dictates its solid-state properties. For researchers in medicinal chemistry and drug development, this detailed structural information, coupled with a clear understanding of its synthesis and physicochemical characteristics, provides a solid foundation for further investigations into its biological role and potential applications. The insights presented in this guide underscore the importance of solid-state chemistry in the broader context of pharmaceutical sciences.

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- To cite this document: BenchChem. ["crystal structure of 4-Anilino-4-oxobutanoic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021382#crystal-structure-of-4-anilino-4-oxobutanoic-acid]

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